1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine
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Overview
Description
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a triazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of transaminase-mediated chiral selective synthesis, which allows for the production of enantiomerically pure compounds .
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process.
Chemical Reactions Analysis
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be explored as a lead compound for the development of new drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and triazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, activation of receptors, or alteration of cellular signaling cascades.
Comparison with Similar Compounds
1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine can be compared with other similar compounds, such as:
1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride: This compound has a similar structure but contains a chlorine atom instead of a triazole ring.
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine: Another similar compound with a different substituent on the phenyl ring.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to other fluorophenyl derivatives.
Properties
Molecular Formula |
C10H11FN4 |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H11FN4/c1-6(12)9-13-10(15-14-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3,(H,13,14,15) |
InChI Key |
RWLOTAUEIAWDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)C2=CC=CC=C2F)N |
Origin of Product |
United States |
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